2-(2-Dodecoxyethoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is commonly used in various industrial applications due to its surfactant properties, which make it effective in reducing surface tension and stabilizing emulsions.
Vorbereitungsmethoden
The synthesis of 2-(2-Dodecoxyethoxy)propan-1-ol typically involves the reaction of fatty alcohols with ethylene oxide and propylene oxide. The fatty alcohols used in the synthesis are often derived from natural sources such as coconut oil or palm kernel oil. The number of ethylene oxide and propylene oxide units added to the fatty alcohol chain determines the properties of the resulting surfactant, such as its hydrophilic-lipophilic balance (HLB) and cloud point.
Analyse Chemischer Reaktionen
2-(2-Dodecoxyethoxy)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, primary alcohols like this compound can be oxidized to form aldehydes, which can undergo further oxidation to form carboxylic acids . Common reagents used in these reactions include acidified potassium dichromate (VI) solution, which is used to oxidize primary alcohols to aldehydes and carboxylic acids . The major products formed from these reactions include ethanal and propanoic acid .
Wissenschaftliche Forschungsanwendungen
2-(2-Dodecoxyethoxy)propan-1-ol has a wide range of scientific research applications. In colloidal and dispersion science, it is used to stabilize emulsions and suspensions by reducing interfacial tension and preventing particle aggregation. This compound is also employed in protein and membrane research for protein extraction, solubilization, and membrane protein purification. Its mild nature minimizes protein denaturation while effectively solubilizing hydrophobic proteins and membrane components. Additionally, research studies have explored its use in stabilizing oil-in-water emulsions for applications like drug delivery and cosmetics.
Wirkmechanismus
The mechanism of action of 2-(2-Dodecoxyethoxy)propan-1-ol involves its ability to adsorb at the interface between two immiscible phases, reducing interfacial tension and promoting dispersion stability. This property makes it effective in stabilizing emulsions and suspensions. In protein and membrane research, it solubilizes hydrophobic proteins and membrane components by interacting with the hydrophobic regions of these molecules, thereby preventing aggregation and promoting solubility.
Vergleich Mit ähnlichen Verbindungen
2-(2-Dodecoxyethoxy)propan-1-ol is similar to other ethoxylated and propoxylated glycols, such as Glycols, 1,2-, C12-16, ethoxylated propoxylated . These compounds share similar surfactant properties and are used in various industrial applications for their ability to reduce surface tension and stabilize emulsions. the specific properties of this compound, such as its hydrophilic-lipophilic balance (HLB) and cloud point, are determined by the number of ethylene oxide and propylene oxide units added to the fatty alcohol chain during synthesis.
Eigenschaften
Molekularformel |
C17H36O3 |
---|---|
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
2-(2-dodecoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-17(2)16-18/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
LDQYRCPDQDZUOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.